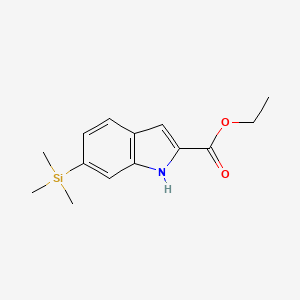![molecular formula C12H8ClN3O2S B8592438 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole](/img/structure/B8592438.png)
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole
描述
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and nitro groups in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
化学反应分析
Types of Reactions
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[2,1-b]thiazoles with various functional groups.
Reduction: Formation of 3-aminomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学研究应用
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
- 3-Bromomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
- 3-Chloromethyl-6-(4-nitro-phenyl)-imidazo[2,1-b]thiazole
Uniqueness
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C12H8ClN3O2S |
|---|---|
分子量 |
293.73 g/mol |
IUPAC 名称 |
3-(chloromethyl)-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8ClN3O2S/c13-5-8-7-19-12-14-10(6-15(8)12)9-3-1-2-4-11(9)16(17)18/h1-4,6-7H,5H2 |
InChI 键 |
KHEFUNHHWICXFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CCl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(naphthalen-2-yl)formamido]acetate](/img/structure/B8592376.png)
![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]-pyridine](/img/structure/B8592389.png)

![8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B8592402.png)

![tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B8592422.png)
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol](/img/structure/B8592434.png)





